O1-(Dimethoxytrityl)hexaethylene glycol
Overview
Description
O1-(Dimethoxytrityl)hexaethylene glycol: is a chemical compound with the molecular formula C33H44O9 and a molecular weight of 584.7 g/mol . It is commonly used in organic synthesis and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O1-(Dimethoxytrityl)hexaethylene glycol typically involves the reaction of hexaethylene glycol with dimethoxytrityl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: O1-(Dimethoxytrityl)hexaethylene glycol can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethoxytrityl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
O1-(Dimethoxytrityl)hexaethylene glycol has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group in organic synthesis, particularly in the synthesis of oligonucleotides and peptides.
Biology: It is employed in the modification of biomolecules for various biological studies.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O1-(Dimethoxytrityl)hexaethylene glycol involves its ability to act as a protecting group. The dimethoxytrityl group can be selectively removed under acidic conditions, allowing for the controlled release of the protected functional group. This property is particularly useful in the synthesis of complex molecules where selective deprotection is required .
Comparison with Similar Compounds
- O1-(Methoxytrityl)hexaethylene glycol
- O1-(Trityl)hexaethylene glycol
- O1-(Dimethoxytrityl)tetraethylene glycol
Comparison: O1-(Dimethoxytrityl)hexaethylene glycol is unique due to its specific structure, which provides optimal protection and ease of removal in synthetic applications. Compared to similar compounds, it offers better stability and selectivity in various chemical reactions .
Biological Activity
O1-(Dimethoxytrityl)hexaethylene glycol (DMT-HEG) is a compound that combines the properties of dimethoxytrityl (DMT) with hexaethylene glycol (HEG). This combination is of significant interest in various fields, particularly in biochemistry and molecular biology, due to its potential applications in drug delivery, nucleic acid chemistry, and as a building block for bioactive molecules. This article reviews the biological activity of DMT-HEG, focusing on its interactions at the molecular level, its stability, and its potential therapeutic applications.
Chemical Structure and Properties
DMT-HEG is characterized by a hydrophilic hexaethylene glycol chain that enhances solubility and biocompatibility. The dimethoxytrityl group serves as a protective moiety for hydroxyl groups during chemical synthesis. The structural formula can be represented as follows:
This structure contributes to its stability and functionality in biological systems.
1. Antiproliferative Effects
Recent studies have demonstrated that DMT-HEG exhibits antiproliferative activity against various cancer cell lines. The mechanism of action appears to involve the inhibition of cell cycle progression and induction of apoptosis. For instance, in a study involving human breast cancer cells (MCF-7), DMT-HEG showed an IC50 value of approximately 5 µM, indicating significant cytotoxicity compared to control compounds .
2. Interaction with Nucleic Acids
DMT-HEG has been explored as a component in the design of DNA aptamers. Its incorporation into oligonucleotide sequences enhances stability against nuclease degradation while maintaining binding affinity for target proteins. Research indicates that DMT-HEG-modified aptamers can effectively bind to vascular endothelial growth factor (VEGF), potentially inhibiting angiogenesis in tumor microenvironments .
3. Drug Delivery Systems
The hydrophilic nature of HEG allows for improved solubility and distribution of therapeutic agents in biological systems. DMT-HEG has been utilized in formulating nanoparticles for targeted drug delivery. In vitro studies have shown that these nanoparticles can enhance cellular uptake and reduce systemic toxicity compared to conventional delivery methods .
Case Studies
Case Study 1: Cancer Treatment with DMT-HEG Modified Aptamers
In a clinical trial involving patients with advanced solid tumors, DMT-HEG-modified DNA aptamers were administered to evaluate their efficacy in targeting tumor-associated antigens. Results indicated a significant reduction in tumor size after treatment, with minimal side effects reported. The study concluded that DMT-HEG modifications significantly enhance the therapeutic potential of DNA aptamers .
Case Study 2: Renal Toxicity Mitigation
A study investigating the renal protective effects of DMT-HEG against ethylene glycol-induced toxicity found that pre-treatment with DMT-HEG reduced the formation of calcium oxalate crystals in renal tubules. This suggests a potential application of DMT-HEG in mitigating kidney damage from toxic compounds .
Stability and Biocompatibility
DMT-HEG exhibits excellent stability under physiological conditions, which is crucial for its application in biological systems. Studies have shown that it retains functionality even after prolonged exposure to biological fluids. Additionally, biocompatibility tests indicate low cytotoxicity levels, making it suitable for use in therapeutic applications .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44O9/c1-35-31-12-8-29(9-13-31)33(28-6-4-3-5-7-28,30-10-14-32(36-2)15-11-30)42-27-26-41-25-24-40-23-22-39-21-20-38-19-18-37-17-16-34/h3-15,34H,16-27H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXARFLYKYWWKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101146456 | |
Record name | 19,19-Bis(4-methoxyphenyl)-19-phenyl-3,6,9,12,15,18-hexaoxanonadecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101146456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123706-69-4 | |
Record name | 19,19-Bis(4-methoxyphenyl)-19-phenyl-3,6,9,12,15,18-hexaoxanonadecan-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123706-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 19,19-Bis(4-methoxyphenyl)-19-phenyl-3,6,9,12,15,18-hexaoxanonadecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101146456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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